Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-

Description

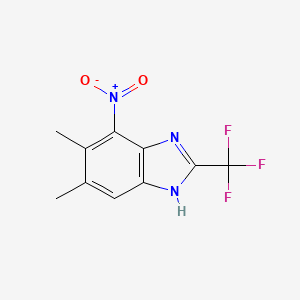

Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. The compound 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole is distinguished by its substituents:

- Nitro group (-NO₂) at position 4, an electron-withdrawing group influencing electronic distribution.

- Trifluoromethyl (-CF₃) at position 2, enhancing lipophilicity and metabolic stability.

- Methyl groups (-CH₃) at positions 5 and 6, which may modulate steric effects and solubility.

Properties

CAS No. |

89427-22-5 |

|---|---|

Molecular Formula |

C10H8F3N3O2 |

Molecular Weight |

259.18 g/mol |

IUPAC Name |

5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C10H8F3N3O2/c1-4-3-6-7(8(5(4)2)16(17)18)15-9(14-6)10(11,12)13/h3H,1-2H3,(H,14,15) |

InChI Key |

HMWZHAXMGSDNNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:

Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole ring.

Substitution Reactions: Specific substituents such as methyl, nitro, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using ortho-phenylenediamine and aldehydes or ketones. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

Substitution: The methyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in anticancer and anti-inflammatory drugs.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Key analogues and their substituent effects:

Key Observations:

- Chlorine vs. Methyl Groups : Chlorine substituents (e.g., in 5,6-dichloro derivatives) enhance electrophilicity and bioactivity (e.g., antiprotozoal effects against Giardia intestinalis). Methyl groups may reduce toxicity but could lower potency compared to halogenated analogues.

- Nitro Group Position : The 4-nitro substitution (as in the target compound) is less common than 5- or 6-nitro in antiprotozoal benzimidazoles. Positional changes significantly alter electronic properties and target interactions.

- Trifluoromethyl Group : Universally present in analogues, this group enhances binding affinity to hydrophobic enzyme pockets, as seen in androgen receptor antagonists.

Physicochemical Properties

Bioactivity Profiles

- Antimicrobial Activity: 5,6-Dichloro-4-nitro derivatives exhibit nanomolar efficacy against protozoans like Trichomonas vaginalis. The target compound’s methyl groups might reduce such activity but improve safety profiles.

- Anticancer Potential: 2-(Trifluoromethyl) benzimidazoles show cytotoxicity (e.g., IC₅₀ = 3 µM in leukemic cells). Methyl substituents could modify metabolic stability and off-target effects.

- Herbicidal Use : 4,5-Dichloro-2-(trifluoromethyl)- is commercially used as a herbicide but poses liver toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.